molecular formula C20H19BrN4O2 B12014888 N'-[(E)-(3-bromophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12014888
M. Wt: 427.3 g/mol
InChI Key: HVRRJJZJFIDWCS-LPYMAVHISA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, a propoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide with 3-bromobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide.
  • N’-[(E)-(3-bromophenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide.

Uniqueness

N’-[(E)-(3-bromophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the propoxyphenyl group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in scientific research.

Properties

Molecular Formula

C20H19BrN4O2

Molecular Weight

427.3 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19BrN4O2/c1-2-10-27-17-8-6-15(7-9-17)18-12-19(24-23-18)20(26)25-22-13-14-4-3-5-16(21)11-14/h3-9,11-13H,2,10H2,1H3,(H,23,24)(H,25,26)/b22-13+

InChI Key

HVRRJJZJFIDWCS-LPYMAVHISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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